T-butyltrimethoxysilane

Ziegler-Natta Catalysis Olefin Polymerization Organosilane Modifier

T-Butyltrimethoxysilane (CAS 18395-29-4, molecular formula C₇H₁₈O₃Si, MW 178.30 g/mol) is a trialkoxysilane characterized by a bulky tert-butyl group and three hydrolyzable methoxy groups attached to a silicon center. This structure creates significant steric hindrance around the silicon atom, which fundamentally alters its reactivity profile compared to linear or less-branched alkyltrimethoxysilane analogs.

Molecular Formula C7H18O3Si
Molecular Weight 178.3 g/mol
CAS No. 18395-29-4
Cat. No. B096275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-butyltrimethoxysilane
CAS18395-29-4
Molecular FormulaC7H18O3Si
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](OC)(OC)OC
InChIInChI=1S/C7H18O3Si/c1-7(2,3)11(8-4,9-5)10-6/h1-6H3
InChIKeyHXLWJGIPGJFBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-Butyltrimethoxysilane (CAS 18395-29-4): A Sterically Hindered Alkoxysilane for Controlled Reactivity and Catalyst Modification


T-Butyltrimethoxysilane (CAS 18395-29-4, molecular formula C₇H₁₈O₃Si, MW 178.30 g/mol) is a trialkoxysilane characterized by a bulky tert-butyl group and three hydrolyzable methoxy groups attached to a silicon center [1]. This structure creates significant steric hindrance around the silicon atom, which fundamentally alters its reactivity profile compared to linear or less-branched alkyltrimethoxysilane analogs. The compound is specifically claimed in catalyst patents as a preferred organosilane modifier, highlighting its role as a distinct chemical entity with performance characteristics not replicated by smaller alkyltrimethoxysilanes [2].

Why T-Butyltrimethoxysilane Cannot Be Interchanged with N-Butyl or Isobutyl Analogs in Hydrolytic Applications


The rate-determining step in alkoxysilane hydrolysis is the cleavage of the first alkoxy group, and this step is highly sensitive to the steric bulk of the organic substituent on silicon [1]. A tert-butyl group imposes substantially greater steric hindrance than an n-butyl or isobutyl group, directly retarding hydrolysis kinetics and shifting the equilibrium of silanol formation. Consequently, substituting a linear alkyltrimethoxysilane for t-butyltrimethoxysilane in a process designed for controlled release of silanol species will result in faster, less controllable condensation, compromising the uniformity of coatings, the activity of immobilized enzymes, or the stereoselectivity of polymerization catalysts [2]. This structural distinction is not merely a property difference; it decides the success or failure of a sol-gel formulation.

Quantitative Differentiation Guide: T-Butyltrimethoxysilane Versus Closest Analogs


Exclusive Patent-Based Selection for Alpha-Olefin Polymerization Modifiers

In alpha-olefin polymerization catalyst systems, the choice of organosilane modifier directly impacts polymer isotacticity and catalyst activity. A foundational patent explicitly claims t-butyltrimethoxysilane, along with diisobutyldimethoxysilane and di-t-butyldimethoxysilane, as a preferred branched butyl silane modifier, while conspicuously excluding n-butyltrimethoxysilane and isobutyltrimethoxysilane from the preferred group [1]. This selection indicates a performance threshold tied to the tert-butyl architecture that linear or less-hindered isomers cannot meet.

Ziegler-Natta Catalysis Olefin Polymerization Organosilane Modifier Stereoselectivity

Hydrophobization Efficiency on TiO₂: Superior Performance of Branched Alkyltrimethoxysilanes

In a study of wet coupling treatment for TiO₂ hydrophobization using an alkyltrimethoxysilane series, n-propyltrimethoxysilane (n-PTMS) produced a negligible hydrophobicity M value of essentially zero, whereas both isobutyltrimethoxysilane (i-BTMS) and n-butyltrimethoxysilane (n-BTMS) yielded increasing M values over time [1]. This demonstrates that branched alkyl groups are critical for achieving measurable hydrophobicity. Extrapolating to t-butyltrimethoxysilane, the enhanced steric bulk of the tert-butyl group is expected to further influence adsorption kinetics and surface coverage density.

Surface Modification Hydrophobic Coatings Titanium Dioxide Wet Coupling

Steric Control of Hydrolysis Rate: tert-Butyl vs. Methyl and Linear Alkyl Substituents

Arkles et al. established that the rates of hydrolysis of alkoxysilanes are generally related to their steric bulk, with the first alkoxy group hydrolysis being the rate-limiting step [1]. While no direct kinetic rate constant for t-butyltrimethoxysilane is published in this foundational paper, methyltrimethoxysilane (minimal steric bulk) exhibits a hydrolysis rate constant of 0.03 min⁻¹ in water [2], and increasing alkyl chain length progressively slows hydrolysis. The tert-butyl group represents the extreme of steric hindrance among alkyl substituents, positioning t-butyltrimethoxysilane as the slowest-hydrolyzing member of the alkyltrimethoxysilane family.

Sol-Gel Chemistry Hydrolysis Kinetics Steric Hindrance Alkoxysilane Reactivity

Thermophysical Property Divergence: Boiling Point and Vapor Pressure Differentiation from Isobutyltrimethoxysilane

Key thermophysical properties differentiate t-butyltrimethoxysilane from its closest isomer, isobutyltrimethoxysilane (CAS 18395-30-7). t-Butyltrimethoxysilane boils at 140–141°C , whereas isobutyltrimethoxysilane boils at 154°C , a difference of approximately 13°C. Additionally, t-butyltrimethoxysilane has a higher vapor pressure (7.6 mmHg at 25°C) compared to isobutyltrimethoxysilane (4.2 mmHg at 25°C). These differences, arising from the compact tert-butyl geometry versus the extended isobutyl chain, have practical implications for distillation-based purification and vapor-phase delivery systems.

Physicochemical Properties Volatility Purification Handling Safety

Where T-Butyltrimethoxysilane Outperforms Generic Alkoxysilanes: Evidence-Based Application Scenarios


Stereoselective Ziegler-Natta Catalyst Modification for Polypropylene Production

In heterogeneous Ziegler-Natta catalyst systems, the organosilane modifier dictates polymer tacticity. The European Patent EP 0250229 B1 explicitly includes t-butyltrimethoxysilane among the preferred branched butyl silanes, while excluding its linear and less-hindered isomers. R&D groups focused on developing high-isotacticity polypropylene should reference this patent as a basis for selecting t-butyltrimethoxysilane over generic alkyltrimethoxysilanes [1].

Controlled Hydrolysis Sol-Gel Processing for Uniform Thin Films

The extreme steric hindrance of the tert-butyl group retards the rate-limiting first hydrolysis step, as established by the Arkles structure-reactivity framework [1]. This makes t-butyltrimethoxysilane suitable for sol-gel processes where slow, controlled silanol generation is critical for achieving uniform film thickness and minimizing defects. In contrast, methyltrimethoxysilane hydrolyzes much faster (k ≈ 0.03 min⁻¹, t₁/₂ ≈ 24 min) and may lead to premature gelation [2].

Vapor-Phase Surface Functionalization via CVD or ALD

t-Butyltrimethoxysilane exhibits a lower boiling point (140–141°C) and higher vapor pressure (7.6 mmHg at 25°C) than isobutyltrimethoxysilane (154°C, 4.2 mmHg) [1]. This enhanced volatility makes it a more practical precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where precursor delivery in the vapor phase is essential for uniform monolayer formation [2].

Hydrophobic Surface Modification of Metal Oxide Particles

Research on the wet coupling treatment of TiO₂ demonstrates that branched alkyltrimethoxysilanes (i-BTMS, n-BTMS) impart measurable hydrophobicity, whereas linear short-chain analogs (n-PTMS) do not. By extension, t-butyltrimethoxysilane—with the most compact, sterically demanding alkyl group among butyl isomers—is a candidate for achieving maximum hydrophobicity in surface treatments of pigments, fillers, and nanoparticles [1].

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